molecular formula C15H14N6O3 B2880982 1-methyl-6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1903289-71-3

1-methyl-6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2880982
CAS No.: 1903289-71-3
M. Wt: 326.316
InChI Key: VVQHVGHQUAAGES-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N6O3 and its molecular weight is 326.316. The purity is usually 95%.
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Chemical Reactions Analysis

  • Oxidation: The presence of the oxo groups makes this compound susceptible to oxidation reactions, possibly forming higher-order oxides.

  • Reduction: Reduction could lead to the formation of alcohols or amines depending on the target functional groups.

  • Substitution: Nucleophilic substitution reactions might occur at the reactive positions on the dihydropyridazine or benzo[d][1,2,3]triazin-4-one rings. Common reagents might include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Major products vary widely based on the specific reaction and conditions.

Scientific Research Applications: This compound holds potential for various applications:

  • Chemistry: It can be used as a building block for more complex molecules or for studying reaction mechanisms.

  • Biology: Potential as a ligand in binding studies due to its complex structure.

  • Medicine: Investigated for its potential pharmacological properties, like enzyme inhibition or as an antimicrobial agent.

  • Industry: Possible applications in materials science due to its structural properties.

Mechanism of Action: The specific mechanism of action depends on the target application. In biological systems, it might interact with enzymes or receptors, inhibiting or modifying their activity. For example, binding to an enzyme's active site might inhibit its function. The pathways involved would depend on the specific biological target but could include common signaling pathways modulated by small molecules.

Comparison with Similar Compounds: Compared to other compounds with a dihydropyridazine or benzo[d][1,2,3]triazin-4-one structure, this compound's uniqueness lies in its combined structural motifs. Similar compounds could include:

  • Dihydropyridazines with different substituents.

  • Benzo[d][1,2,3]triazin-4-one derivatives with varied functional groups

Properties

IUPAC Name

1-methyl-6-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-20-13(22)7-6-12(18-20)14(23)16-8-9-21-15(24)10-4-2-3-5-11(10)17-19-21/h2-7H,8-9H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQHVGHQUAAGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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